molecular formula C7H12O B14478638 1-Cyclopropylidene-2-methylpropan-2-ol CAS No. 70624-84-9

1-Cyclopropylidene-2-methylpropan-2-ol

Cat. No.: B14478638
CAS No.: 70624-84-9
M. Wt: 112.17 g/mol
InChI Key: GMXIFSIDEPSIDP-UHFFFAOYSA-N
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Description

1-Cyclopropylidene-2-methylpropan-2-ol is an organic compound that belongs to the class of alcohols It features a cyclopropylidene group attached to a 2-methylpropan-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylidene-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylidene with 2-methylpropan-2-ol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylidene-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens (chlorine, bromine, iodine) using reagents like phosphorus trichloride or thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Phosphorus trichloride, thionyl chloride, room temperature or slightly elevated temperatures.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Cyclopropylidene-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-cyclopropylidene-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    2-Methylpropan-2-ol: A structurally related compound with similar chemical properties but lacking the cyclopropylidene group.

    Isobutanol: Another alcohol with a similar carbon backbone but different functional groups.

Uniqueness: 1-Cyclopropylidene-2-methylpropan-2-ol is unique due to the presence of the cyclopropylidene group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature can influence the compound’s stability, reactivity, and interactions with other molecules.

Properties

CAS No.

70624-84-9

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

1-cyclopropylidene-2-methylpropan-2-ol

InChI

InChI=1S/C7H12O/c1-7(2,8)5-6-3-4-6/h5,8H,3-4H2,1-2H3

InChI Key

GMXIFSIDEPSIDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C1CC1)O

Origin of Product

United States

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